molecular formula C21H19N7 B6100988 5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole

Cat. No.: B6100988
M. Wt: 369.4 g/mol
InChI Key: FPMBDFZTGAIBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that features a unique structure combining pyrazole, phenyl, pyridine, and imidazo[4,5-c]pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler compounds like 3,5-dimethylpyrazole and basic imidazole derivatives.

Properties

IUPAC Name

5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7/c1-14-9-15(2)28(26-14)18-7-3-6-17(10-18)20-24-19-12-23-27(21(19)25-20)13-16-5-4-8-22-11-16/h3-12H,13H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMBDFZTGAIBEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C3=NC4=C(N3)C=NN4CC5=CN=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.